

Recommended solvent and storage conditions for BDP5290

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|----------------------|-----------|-----------|
| Compound Name: | BDP5290 | |
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Application Notes and Protocols for BDP5290

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP5290 is a potent small molecule inhibitor of both Rho-associated coiled-coil containing protein kinases (ROCK) and myotonic dystrophy kinase-related CDC42-binding kinases (MRCK).[1][2] It demonstrates inhibitory activity against ROCK1, ROCK2, MRCKα, and MRCKβ.[1][2] This document provides detailed guidelines for the recommended solvent, storage conditions, and experimental use of **BDP5290**.

Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 4-Chloro-1-(4-piperidyl)-N-[5- (2-pyridyl)-1H-pyrazol-4- yl]pyrazole-3-carboxamide | [3] |
| Molecular Formula | C17H18CIN7O | [1] |
| Molecular Weight | 371.82 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 1817698-21-7 | [1] |



Solubility and Storage

Proper handling and storage of **BDP5290** are crucial for maintaining its stability and activity. The following table summarizes the recommended solvent and storage conditions.

| Form | Solvent | Concentrati on | Storage Temperatur e | Shelf Life | Reference |
|-------------------|---------|--------------------------|----------------------------|------------|-----------|
| Solid Powder | - | - | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | | | |
| Stock Solution | DMSO | 12.5 mg/mL (33.62 mM) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] | | | |

Note: It is recommended to use freshly opened, hygroscopic DMSO for the preparation of stock solutions.[1] Ultrasonic treatment may be required to fully dissolve the compound.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Biological Activity

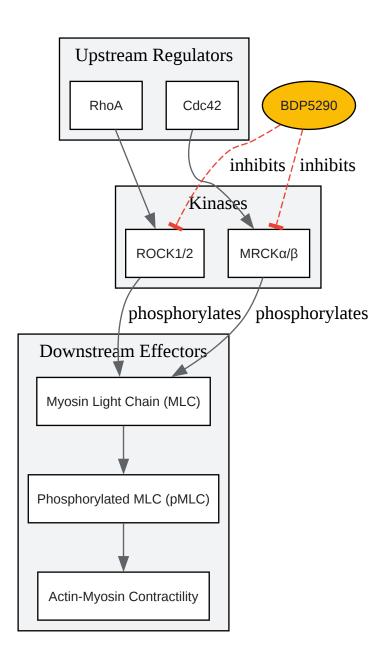
BDP5290 is a potent inhibitor of ROCK and MRCK kinases, which are key regulators of the actin-myosin cytoskeleton.[4] The inhibitory activity of **BDP5290** has been quantified with the following IC₅₀ values:

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| ROCK1 | 5 | [1] |
| ROCK2 | 50 | [1] |
| MRCKα | 10 | [1] |
| мескв | 100 | [1] |



Signaling Pathway

The ROCK and MRCK kinases are downstream effectors of the Rho family of small GTPases, including RhoA and Cdc42. These kinases play a crucial role in regulating cellular processes such as cell adhesion, migration, and contraction by phosphorylating various substrates, most notably the Myosin Light Chain (MLC).[5] Phosphorylation of MLC promotes the assembly of actin-myosin filaments and increases myosin ATPase activity, leading to enhanced cell contractility. **BDP5290** exerts its biological effects by inhibiting this phosphorylation event.



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BDP5290 inhibits ROCK and MRCK signaling pathways.

Experimental Protocols Preparation of BDP5290 Stock Solution

- Equilibrate the vial of **BDP5290** powder to room temperature before opening.
- Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the
 desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of
 DMSO to the entire contents of a vial containing a known mass of BDP5290).
- Vortex the solution and/or use an ultrasonic bath to ensure the compound is completely dissolved.[1]
- Aliquot the stock solution into single-use, tightly sealed vials.
- Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

In Vitro Kinase Inhibition Assay

This protocol is adapted from a published method and can be used to assess the inhibitory activity of **BDP5290** against ROCK and MRCK kinases.[1][5]

Materials:

- Recombinant human ROCK1, ROCK2, MRCKα, or MRCKβ kinase
- Fluorescently labeled peptide substrate (e.g., FAM-labeled S6 ribosomal protein-derived peptide)
- ATP
- BDP5290 stock solution (in DMSO)
- Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

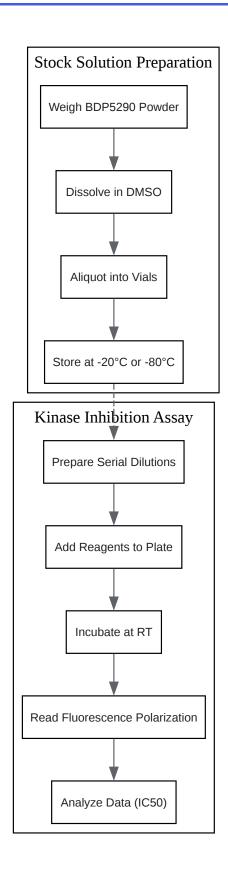


- 384-well assay plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a serial dilution of BDP5290 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
- Add the diluted **BDP5290** or DMSO (vehicle control) to the wells of the 384-well plate.
- Add the kinase and the fluorescently labeled peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution containing EDTA.
- Measure the fluorescence polarization of each well using a plate reader.
- Calculate the percent inhibition for each concentration of BDP5290 and determine the IC₅₀
 value by fitting the data to a dose-response curve.





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Experimental workflow for BDP5290 preparation and use.



Safety Precautions

BDP5290 is for research use only and is not intended for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.

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